molecular formula C20H25FN2O3S B4625405 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4625405
M. Wt: 392.5 g/mol
InChI Key: QBDPDQZKYFLDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine” is a chemical compound with the molecular formula C20H25FN2O3S . It has an average mass of 392.487 Da and a monoisotopic mass of 392.156982 Da .


Molecular Structure Analysis

The molecular structure of “1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine” consists of a piperazine ring substituted with a 4-butoxyphenylsulfonyl group and a 2-fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine” include a molecular formula of C20H25FN2O3S, an average mass of 392.487 Da, and a monoisotopic mass of 392.156982 Da .

Scientific Research Applications

Anti-Allergic Activities

Allergies are common immune system disorders triggered by environmental allergens. Piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are used in allergy treatment. Novel derivatives of 1-[(4-chlorophenyl)phenylmethyl]piperazine were synthesized and tested for in vivo anti-allergic activities. Several of these derivatives demonstrated significant effects on both allergic asthma and allergic itching. Notably, compounds 3d, 3i, and 3r exhibited stronger potency against allergic asthma than levocetirizine (a positive control drug), while compounds 3b, 3g, 3k, 3o, and 3s showed more potent activities against allergic itching .

Anti-Inflammatory Potential

Given that allergies are associated with inflammation, exploring the anti-inflammatory properties of 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is relevant. Sulfonamides, which were incorporated into the compound’s structure, have been reported to exhibit good anti-inflammatory activities. The combined compounds may synergistically enhance the pharmacophore of levocetirizine, potentially leading to improved anti-allergy effects .

properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-2-3-16-26-17-8-10-18(11-9-17)27(24,25)23-14-12-22(13-15-23)20-7-5-4-6-19(20)21/h4-11H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDPDQZKYFLDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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